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Compound of Interest

Compound Name: (R)-Glycidyl phenyl ether

Cat. No.: B1332718

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-Glycidyl phenyl ether. The interpretation of its *H NMR, 3C NMR, Infrared (IR),
and Mass Spectrometry (MS) data is detailed, offering a foundational resource for its
identification and characterization in research and drug development settings.

Molecular Structure

(R)-Glycidyl phenyl ether, with the chemical formula CoH1002, possesses a distinct structure
featuring a phenyl ring, an ether linkage, and a chiral epoxide ring. This unique combination of
functional groups gives rise to a characteristic spectroscopic fingerprint.

Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (R)-Glycidyl phenyl ether.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (R)-Glycidyl phenyl ether
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30 m 2H Ar-H (ortho)
~6.95 m 3H Ar-H (meta, para)
~4.20 dd 1H O-CH:z (Ha)
~3.95 dd 1H O-CH: (Hb)
~3.35 m 1H CH (epoxide)
~2.90 dd 1H CHz (epoxide, Ha")
~2.75 t 1H CHz (epoxide, Hb")

Note: Spectra are typically recorded in CDCls. Chemical shifts and coupling constants may

vary slightly depending on the solvent and instrument.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectroscopic Data for (R)-Glycidyl phenyl ether

Chemical Shift (6) ppm

Assignment

~158.5 Ar-C (quaternary, C-O)
~129.5 Ar-C (CH)

~121.2 Ar-C (CH)

~114.6 Ar-C (CH)

~68.7 O-CH:2

~50.1 CH (epoxide)

~44.6 CHz (epoxide)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-Glycidyl phenyl ether
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Wavenumber (cm~?) Intensity Vibrational Mode
3100-3000 Medium Aromatic C-H stretch
3000-2850 Medium Aliphatic C-H stretch
~1600, ~1500 Strong Aromatic C=C stretch
~1240 Strong Aryl-O stretch (asymmetric)
~1040 Strong C-O-C stretch (ether)

Epoxide ring vibrations (C-O

~915, ~840 Strong
stretch)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-Glycidyl phenyl ether

m/z Proposed Fragment
150 [M]* (Molecular lon)
133 [M - OHJ*

94 [CeHsOH]* (Phenol)
77 [CsHs]* (Phenyl)

57 [C3HsO]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for (R)-Glycidyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (R)-Glycidyl phenyl ether (typically 5-25 mg) is dissolved in a deuterated solvent
(e.g., 0.5-0.7 mL of CDCIs) and transferred to an NMR tube. *H and 13C NMR spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for *H). Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid (R)-Glycidyl phenyl ether can be obtained using the neat liquid film
method. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a
thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. A dilute solution of (R)-Glycidyl phenyl ether in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the instrument. The resulting mass-to-charge
ratios (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Interpretation Workflow

The logical workflow for the interpretation of spectroscopic data to elucidate and confirm the
structure of (R)-Glycidyl phenyl ether is illustrated in the following diagram.
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» To cite this document: BenchChem. [Spectroscopic Profile of (R)-Glycidyl Phenyl Ether: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332718#spectroscopic-data-interpretation-for-r-
glycidyl-phenyl-ether]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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